molecular formula C11H16N2O2 B3306148 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide CAS No. 926223-92-9

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide

Cat. No.: B3306148
CAS No.: 926223-92-9
M. Wt: 208.26 g/mol
InChI Key: RYPPCJWNXCARPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of novel chemical entities is a cornerstone of advancements in medicinal chemistry and materials science. The compound 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide, with its distinct arrangement of functional groups, presents a compelling case for scientific inquiry. Its investigation is informed by the established importance of its core chemical motifs.

Amide-containing compounds represent a vast and significant portion of the known chemical universe, playing a crucial role in both biological systems and synthetic chemistry. The amide bond is a fundamental component of peptides and proteins, and it is also a prevalent feature in a wide array of pharmaceuticals. researchgate.net The presence of the N,N-dimethylacetamide group in the target molecule places it firmly within this important class of substances. Amides are known to exhibit a diverse range of biological activities, which has led to their extensive use in drug design and development. figshare.comnih.gov The specific nature of the amide group, including its hydrogen bonding capabilities and conformational properties, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. nsf.gov

Below is a table summarizing some of the key physicochemical properties of this compound, which are crucial for its scientific evaluation. nih.govappchemical.comcato-chem.comuni.lu

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂
Molecular Weight208.26 g/mol
CAS Number926223-92-9
Predicted Density1.111±0.06 g/cm³
Predicted Boiling Point371.7±27.0 °C
Predicted pKa8.96±0.10

Note: The density, boiling point, and pKa values are predicted and may vary from experimental values.

Research into phenoxyacetamide derivatives is an active and diverse field. nih.gov Scientific literature indicates that this class of compounds has been investigated for a wide range of potential therapeutic applications. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comnih.govresearchgate.netresearchgate.net The versatility of the phenoxyacetamide scaffold allows for the synthesis of large libraries of related compounds, where modifications to the phenyl ring and the acetamide (B32628) nitrogen can be systematically explored to optimize for specific biological effects. This ongoing research provides a rich context for understanding the potential significance of this compound and guides future studies into its properties and applications.

Research Area for Phenoxyacetamide DerivativesExamples of Investigated Activities
OncologyCytotoxic and anti-proliferative effects against various cancer cell lines. mdpi.com
Infectious DiseasesAntimicrobial and antiviral properties, including potential inhibitors of SARS-CoV-2 main protease. nih.gov
InflammationAnti-inflammatory and anti-nociceptive (pain-reducing) effects. nih.gov
AgricultureInsecticidal agents against agricultural pests. researchgate.net
NeurologyMonoamine oxidase (MAO) inhibitors for potential antidepressant applications. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPPCJWNXCARPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 3 Aminomethyl Phenoxy N,n Dimethylacetamide and Its Analogs

Systematic Modification of the Amide Side Chain

Impact of N,N-Dimethyl Substitution Variations

The N,N-dimethyl group is a common feature in many biologically active compounds, often influencing their solubility, membrane permeability, and metabolic stability. In the context of phenoxyacetamide derivatives, variations of these N-substituents can lead to profound changes in biological activity.

While specific SAR studies on 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide are not extensively publicly available, general principles from related phenoxyacetamide series can be informative. For instance, replacement of the two methyl groups with larger alkyl groups, such as ethyl or propyl, can alter the steric bulk and lipophilicity of the molecule. This, in turn, can affect how the compound fits into a binding pocket and its ability to cross biological membranes.

Incorporating the nitrogen atom into a cyclic system, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, is another common strategy in medicinal chemistry. This conformational constraint can lock the side chain into a more favorable orientation for binding, potentially increasing potency. The table below illustrates some possible variations of the N,N-dimethyl group and their potential impact on physicochemical properties.

N-SubstitutionPotential Impact on Properties
N,N-Diethyl Increased lipophilicity and steric bulk.
N-Methyl, N-Ethyl Asymmetric substitution, may introduce specific interactions.
Pyrrolidinyl Conformational restriction, potential for improved binding affinity.
Piperidinyl Increased steric bulk compared to pyrrolidinyl, altered basicity.
Morpholinyl Introduction of a polar ether oxygen, may improve solubility.

It is important to note that the optimal N-substitution is highly dependent on the specific biological target and its binding site topology.

Conformational Analysis of Amide Derivatives

The orientation of the carbonyl group relative to the phenoxy ring is also a key determinant of the molecule's three-dimensional shape. The flexibility of the ether linkage allows for various spatial arrangements, which can influence the molecule's ability to adopt the correct conformation for binding to its biological target.

Positional and Electronic Effects of Phenoxy Substituents

The phenoxy ring and its substituents are fundamental to the SAR of this class of compounds. The nature and position of these substituents can dramatically alter the electronic properties of the ring and introduce specific interactions with the biological target.

Role of the 3-Aminomethyl Group in Biological Interactions

The aminomethyl group at the meta-position (-CH₂NH₂) of the phenoxy ring is a key functional group that can significantly influence the biological activity of the molecule. As a primary amine, this group is protonated at physiological pH, acquiring a positive charge. This positive charge can be crucial for forming ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein.

The position of this group is also critical. The meta-positioning directs the aminomethyl group into a specific region of space relative to the rest of the molecule. Moving this group to the ortho- or para-positions would result in a different spatial orientation, which could either enhance or diminish binding affinity depending on the architecture of the target's binding pocket. The flexibility of the methylene (B1212753) linker allows the amino group to adopt various conformations to optimize its interaction with the binding site.

Influence of Other Phenoxy Ring Substitutions

For example, the addition of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a nitro group, can decrease the basicity of the aminomethyl group. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase its basicity. These modifications can impact the strength of ionic interactions with the target.

The position of these additional substituents is also a critical factor. A substituent at a specific position might introduce a favorable steric interaction, a hydrogen bond, or a hydrophobic interaction that enhances binding. The table below summarizes the potential effects of different types of substituents on the phenoxy ring.

Substituent TypeExamplePotential Effects
Electron-Withdrawing -F, -Cl, -NO₂Decreases basicity of the aminomethyl group; can participate in halogen bonding or hydrogen bonding.
Electron-Donating -OCH₃, -CH₃Increases basicity of the aminomethyl group; can provide additional hydrophobic interactions.
Bulky Groups -t-ButylCan provide strong hydrophobic interactions but may also cause steric hindrance.
Hydrogen Bond Donors/Acceptors -OH, -CNCan form additional hydrogen bonds with the target, increasing binding affinity.

Structural Elucidation of Pharmacophoric Elements

A pharmacophore model describes the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological activity. For the this compound scaffold, a hypothetical pharmacophore can be proposed based on the key structural features discussed.

The essential pharmacophoric elements likely include:

A hydrogen bond donor/cationic center: This is represented by the protonated 3-aminomethyl group, which is crucial for ionic and hydrogen bonding interactions.

An aromatic ring: The phenoxy ring serves as a central scaffold and can engage in hydrophobic or π-π stacking interactions with the target.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a potential hydrogen bond acceptor.

A hydrophobic region: The N,N-dimethyl groups contribute to the hydrophobic character of the molecule, which can be important for binding to hydrophobic pockets in the target.

The spatial relationship between these elements is critical. The distance and relative orientation of the aminomethyl group, the aromatic ring, and the amide side chain define the three-dimensional shape of the molecule and its ability to fit into the specific binding site of its biological target. Further computational and experimental studies are needed to refine this hypothetical pharmacophore model and to fully elucidate the key structural requirements for the biological activity of this class of compounds.

Identification of Key Molecular Recognition Features

The interaction of a molecule with its biological target is dictated by specific molecular features that engage in binding. For this compound and its analogs, the following features are likely critical for molecular recognition and biological activity.

The Primary Amine: The aminomethyl group presents a basic primary amine, which is likely to be protonated at physiological pH. This positively charged group can form strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or hydrogen bond acceptors in a target protein's binding pocket. The presence and position of this amine are often critical for anchoring the ligand to its target.

The Phenoxy Ring: The aromatic phenoxy ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. It also serves as a scaffold, holding the other functional groups in a specific spatial orientation. The substitution pattern on this ring is a key area for modification to explore SAR.

The Ether Linkage: The ether oxygen atom is a potential hydrogen bond acceptor, which can contribute to the binding affinity of the molecule. Its flexibility allows for conformational adjustments within the binding site.

The Acetamide (B32628) Moiety: The N,N-dimethylacetamide tail contains a carbonyl group, which is a strong hydrogen bond acceptor. The amide bond itself is a key structural feature in many biologically active compounds, contributing to molecular rigidity and hydrogen bonding capacity. The N,N-dimethyl substitution prevents the formation of hydrogen bonds from the amide nitrogen, which can influence binding selectivity and pharmacokinetic properties. Studies on related acetamide-sulfonamide scaffolds have highlighted the importance of the acetamide moiety in interacting with amino acids at the active site of enzymes. mdpi.com

Based on these features, a hypothetical interaction map can be proposed where the aminomethyl group acts as a primary anchoring point, the phenoxy ring provides additional binding through hydrophobic or aromatic interactions, and the acetamide moiety engages in further hydrogen bonding.

Table 1: Key Molecular Recognition Features and Potential Interactions

Molecular FeaturePotential Interaction TypeInteracting Partner in Biological Target
Primary Amine (protonated)Ionic Interaction, Hydrogen BondingAspartate, Glutamate, Carbonyl groups
Phenoxy Aromatic Ringπ-π Stacking, Hydrophobic InteractionsPhenylalanine, Tyrosine, Tryptophan
Ether OxygenHydrogen BondingHydrogen Bond Donors (e.g., -NH, -OH)
Acetamide Carbonyl OxygenHydrogen BondingHydrogen Bond Donors (e.g., -NH, -OH)

Generation of SAR Hypotheses

Based on the identified key molecular recognition features and SAR principles from related compound classes, several hypotheses can be generated for this compound. These hypotheses provide a framework for designing analogs with potentially improved activity, selectivity, or pharmacokinetic profiles.

Hypothesis 1: The position and nature of the basic amine are critical for activity.

The meta-position of the aminomethyl group on the phenoxy ring is likely crucial for optimal interaction with the target. Moving this group to the ortho or para positions would significantly alter the distance and geometry relative to the rest of the molecule, potentially disrupting a key binding interaction.

Modification: Homologation of the aminomethyl group to an aminoethyl group could probe the spatial requirements of the binding pocket.

Modification: Conversion of the primary amine to a secondary or tertiary amine would alter its basicity and hydrogen bonding capacity, which could impact binding affinity.

Hypothesis 2: Substitution on the phenoxy ring can modulate potency and selectivity.

Introducing substituents on the phenoxy ring can influence the electronic properties and steric profile of the molecule.

Electron-withdrawing groups (e.g., halogens, nitro groups) could enhance binding by altering the pKa of the phenoxy ether or by participating in specific interactions. For instance, halogen-containing phenoxy derivatives have been shown to enhance the anti-inflammatory function in some series. nih.gov

Electron-donating groups (e.g., methoxy, methyl groups) could increase electron density in the ring, potentially enhancing π-π interactions.

Bulky substituents could either improve binding by occupying a hydrophobic pocket or decrease binding due to steric hindrance.

Hypothesis 3: The N,N-dimethylacetamide moiety influences solubility, metabolic stability, and target interaction.

The N,N-disubstitution on the acetamide is a key feature.

Replacement of the N,N-dimethyl groups with other alkyl groups (e.g., N,N-diethyl) could probe the size of the corresponding binding pocket.

Cyclization of the N-substituents into a ring (e.g., pyrrolidine, piperidine) could restrict the conformation of the acetamide tail and potentially improve binding affinity.

Bioisosteric replacement of the amide bond with other groups like a 1,2,3-triazole or an oxadiazole could improve metabolic stability while maintaining key interactions. nih.gov The amide functional group is prevalent in many clinically approved drugs, but its replacement is a common strategy to improve pharmacokinetic properties. nih.gov

Hypothesis 4: The N,N-dimethylacetamide portion may have intrinsic bioactivity.

Table 2: SAR Hypotheses and Proposed Analog Modifications

HypothesisRationaleExample Analog ModificationExpected Outcome
Amine position is criticalAltering the position of the key anchoring group2-[4-(aminomethyl)phenoxy]-N,N-dimethylacetamideLikely decreased activity due to suboptimal geometry
Phenoxy ring substitution modulates activityFine-tuning electronic and steric properties2-[3-(aminomethyl)-4-chlorophenoxy]-N,N-dimethylacetamidePotentially increased or decreased activity depending on the target
N-substituents on acetamide are importantProbing the size and nature of the binding pocket2-[3-(aminomethyl)phenoxy]-N-ethyl-N-methylacetamideChange in potency or selectivity
Amide bond is a site for modificationImproving metabolic stabilityReplacement of the acetamide with a bioisosteric heterocycleImproved pharmacokinetic profile with retained or improved activity

These hypotheses, derived from the general principles of medicinal chemistry and the study of related phenoxyacetamide derivatives, provide a roadmap for the systematic exploration of the SAR of this compound and the design of new, potentially more effective analogs.

In Vitro Biological Activity and Mechanistic Investigations of 2 3 Aminomethyl Phenoxy N,n Dimethylacetamide

Target Identification and Validation in Biochemical Systems

There is no available information regarding the specific biochemical targets of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide.

Cellular Mechanistic Studies in Model Systems

Information on the effects of this compound at the cellular level is not available. While studies exist on the broader chemical N,N-dimethylacetamide (DMA), these findings cannot be directly attributed to the specific compound . fortunejournals.comnih.govnih.govresearchgate.netfortunejournals.com For instance, DMA has been shown to affect the NF-κB signaling pathway and modulate inflammation, but this is not specific to the requested molecule. nih.govnih.govresearchgate.net

Assessment of Selectivity and Potency in Defined Biological Assays

Without primary biological data, any assessment of the selectivity and potency of this compound is impossible. nih.govappchemical.comscbt.com There are no reported IC50, EC50, or Ki values from defined biological assays.

Comparative Analysis Across Target Families or Cell Lines

No data is available in the scientific literature regarding the comparative analysis of this compound across different target families or cell lines.

Determination of Half-Maximal Inhibitory/Effective Concentrations (IC50/EC50)

There are no published studies detailing the determination of half-maximal inhibitory (IC50) or effective (EC50) concentrations for this compound against any biological target.

Phenotypic Screening and High-Throughput Assay Development for Research

Information regarding the use of this compound in phenotypic screening or the development of high-throughput assays is not available in the current body of scientific research.

Computational Chemistry and Molecular Modeling of 2 3 Aminomethyl Phenoxy N,n Dimethylacetamide

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are employed when the three-dimensional structure of a biological target is unknown. These techniques rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active compounds, researchers can develop models that are instrumental in designing novel, more potent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide are not extensively detailed in publicly available literature, research on the broader class of phenoxyacetamide derivatives has demonstrated the utility of this approach.

For related phenoxyacetamide scaffolds, QSAR models have been successfully developed to predict activity against targets such as monoamine oxidase B (MAO-B). In these studies, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors typically fall into several categories:

Descriptor CategoryExamplesPotential Influence on Activity
Electronic Dipole moment, Partial chargesGoverns electrostatic interactions and hydrogen bonding capabilities.
Steric Molecular volume, Surface areaInfluences how the molecule fits into a binding pocket.
Hydrophobic LogP (octanol-water partition coefficient)Determines the molecule's ability to cross cell membranes and interact with hydrophobic pockets in a target.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

These models are then validated to ensure their predictive power for designing new compounds with potentially enhanced biological activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a series of compounds including the this compound scaffold would typically highlight key features derived from its structure.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The primary amine (-NH2) group.

Hydrogen Bond Acceptor: The carbonyl oxygen (=O) of the acetamide (B32628) and the ether oxygen (-O-).

Aromatic Ring: The phenoxy group, which can engage in π-π stacking interactions.

Hydrophobic/Aliphatic Groups: The N,N-dimethyl groups.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases. This process, known as virtual screening, helps to identify novel and structurally diverse compounds that match the pharmacophore and are therefore likely to exhibit similar biological activity.

Structure-Based Drug Design Applications

When the 3D structure of a biological target is known, structure-based drug design provides powerful tools to visualize and analyze the interactions between a ligand and its receptor at an atomic level.

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Although specific docking studies for this compound are not widely published, research on analogous phenoxyacetamide derivatives has identified them as potential inhibitors for targets like the histone methyltransferase DOT1L and cyclooxygenase-2 (COX-2).

In a typical docking simulation, the compound would be placed into the binding site of a target protein. The simulation software then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a docking score. Key interactions that stabilize the complex are identified, such as:

Interaction TypePotential Residues InvolvedCorresponding Moiety of the Compound
Hydrogen Bonding Asp, Glu, Ser, ThrAminomethyl group, Carbonyl oxygen
Hydrophobic Interactions Leu, Val, Ile, PhePhenyl ring, Dimethyl groups
π-π Stacking Phe, Tyr, TrpPhenyl ring

These simulations are critical for understanding the molecular basis of the compound's activity and for guiding the design of derivatives with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Elucidate Binding Modes

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. Following a molecular docking study, MD simulations can be performed to assess the stability of the predicted binding pose and to refine the understanding of the binding mode. An MD simulation would track the movements and interactions of this compound within the active site of its target, providing a more realistic picture of the binding event in a simulated physiological environment. This technique can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal the role of water molecules in mediating the interaction.

Theoretical Prediction of Compound Behavior

Beyond direct interactions with biological targets, computational models are used to predict the pharmacokinetic properties of a compound, which are crucial for its development as a potential drug. These predictions, often grouped under ADME (Absorption, Distribution, Metabolism, Excretion), help to identify potential liabilities early in the discovery process.

For this compound, various physicochemical and ADME properties can be calculated using established computational models.

PropertyPredicted ValueImplication
Molecular Weight 208.26 g/mol Complies with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP ~0.2Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
pKa ~8.96The aminomethyl group is predicted to be protonated at physiological pH, influencing solubility and receptor interactions.
Number of H-Bond Donors 1 (from -NH2)Complies with Lipinski's Rule of Five (≤5).
Number of H-Bond Acceptors 3 (2xO, 1xN)Complies with Lipinski's Rule of Five (≤10).

These theoretically predicted values suggest that this compound possesses drug-like properties, making it a viable candidate for further investigation.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The evaluation of a compound's ADME properties is a critical step in drug discovery, helping to predict its fate within a biological system. For this compound, several key physicochemical and pharmacokinetic parameters have been predicted using computational models. These predictions are often based on the compound's structure and are used to assess its potential as an orally available drug candidate.

A number of these predicted properties are derived from established models such as Lipinski's Rule of Five, which helps to forecast drug-likeness. The key parameters for this compound are summarized in the table below. The molecular weight of 208.26 g/mol and a predicted octanol-water partition coefficient (XLogP3) of 0.2 suggest a favorable balance between hydrophilicity and lipophilicity. nih.gov The number of hydrogen bond donors (1) and acceptors (3) also falls within the acceptable range for good oral bioavailability. nih.gov

The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 55.6 Ų, a value that suggests good intestinal absorption. nih.gov Furthermore, a predicted pKa of 8.96 indicates that the primary amine group will be protonated at physiological pH, influencing its solubility and interaction with biological targets.

Table 1: Predicted Physicochemical and ADME Properties of this compound
{ "columns": [ {"header": "Property"}, {"header": "Predicted Value"}, {"header": "Reference"} ], "rows": [ ["Molecular Formula", "C11H16N2O2", " nih.gov"], ["Molecular Weight (g/mol)", "208.26", " nih.gov"], ["XLogP3 (Octanol-Water Partition Coefficient)", "0.2", " nih.gov"], ["Hydrogen Bond Donor Count", "1", " nih.gov"], ["Hydrogen Bond Acceptor Count", "3", " nih.gov"], ["Topological Polar Surface Area (TPSA) (Ų)", "55.6", " nih.gov"], ["Predicted pKa", "8.96 ± 0.10", " "] ] }

Conformational Analysis and Energetic Profiling

The key rotatable bonds that influence the three-dimensional shape of the molecule are identified as the C-O bond of the ether linkage, the C-C bond connecting the ether to the acetamide group, the C-N bond of the amide, and the C-C bond of the aminomethyl group. The rotation around these bonds gives rise to various conformers, each with a distinct energy level.

Of particular interest is the rotation around the amide C-N bond. In N,N-dimethylacetamide, this rotation is known to have a significant energy barrier due to the partial double bond character of the C-N bond. montana.edugustavus.edu This restricted rotation can lead to the existence of distinct cis and trans isomers with respect to the carbonyl group, which can influence the molecule's binding affinity to its target. The energetic barrier for this rotation in the parent N,N-dimethylacetamide has been a subject of both experimental and computational studies. montana.edugustavus.edu

Table 2: Rotatable Bonds in this compound and Their Potential Impact on Conformation
{ "columns": [ {"header": "Rotatable Bond"}, {"header": "Description"}, {"header": "Expected Conformational Impact"} ], "rows": [ ["Aryl-O", "Between the phenoxy ring and the ether oxygen", "Influences the orientation of the acetamide side chain relative to the aromatic ring."], ["O-CH2", "Between the ether oxygen and the acetamide methylene (B1212753) group", "Affects the positioning of the acetamide moiety."], ["C-C(O)", "Between the methylene and carbonyl groups of the acetamide", "Contributes to the overall flexibility of the side chain."], ["C(O)-N", "The amide bond", "Rotation is expected to be restricted, potentially leading to distinct cis/trans conformers."] ] }

Advanced Characterization and Analytical Methodologies for Research Applications

Spectroscopic Techniques for Mechanistic Studies

Beyond simple structural confirmation, spectroscopic techniques are pivotal in elucidating the mechanistic behavior of 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide, such as conformational dynamics, intermolecular interactions, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR experiments would be employed to gain deeper insights into the molecule's structure and dynamics. Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to unambiguously assign all proton (¹H) and carbon (¹³C) signals. Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the molecule in solution. For mechanistic studies involving interactions with other molecules, Saturation Transfer Difference (STD) NMR could identify the specific parts of the this compound molecule that are involved in binding.

Infrared (IR) Spectroscopy: While standard IR spectroscopy confirms the presence of functional groups, advanced techniques such as variable-temperature IR spectroscopy could be used to study changes in hydrogen bonding and conformation as a function of temperature. This can provide insights into the stability of different molecular arrangements.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation patterns of the protonated molecule. This data is invaluable for structural elucidation and for identifying potential metabolites in biological studies. The fragmentation pathways can reveal the strengths of different chemical bonds within the molecule and provide a characteristic fingerprint.

Table 1: Illustrative Spectroscopic Data for Mechanistic Analysis

Technique Parameter Illustrative Finding for this compound
Advanced NMR NOESY Cross-Peaks Potential spatial correlations between the aminomethyl protons and the aromatic protons of the phenoxy ring, suggesting a folded conformation in solution.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive, high-resolution three-dimensional structural information. While no public crystal structures of this compound are currently available, the following outlines the methodologies that would be applied.

Should this compound be investigated as an inhibitor or ligand for a protein target, obtaining a co-crystal structure would be a primary goal. This involves crystallizing the protein in the presence of the compound and analyzing the resulting electron density map to determine the precise binding mode. This analysis would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, between the compound and the protein's active site. This information is crucial for understanding the mechanism of action and for guiding further structure-based drug design efforts.

By crystallizing the compound itself, X-ray diffraction analysis would reveal its solid-state conformation, bond lengths, bond angles, and torsional angles. This provides a static image of the molecule's preferred three-dimensional arrangement, unaffected by solvent effects. Furthermore, the crystal packing would show how individual molecules interact with each other in the solid state, highlighting intermolecular forces like hydrogen bonding involving the aminomethyl group and the amide functionality.

Table 2: Hypothetical X-ray Crystallography Data Parameters

Parameter Information Yielded Hypothetical Example for this compound
Space Group Crystal symmetry P2₁/c (a common space group for organic molecules)
Unit Cell Dimensions Size and shape of the repeating unit a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95°
Key Torsion Angle Conformation of the phenoxy-acetamide linker C-O-C-C torsion angle of 175°, indicating a near-planar arrangement.

Chromatographic and Separation Techniques for Purity Assessment in Research Batches

Ensuring the purity of research batches is critical for the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.

A typical method for purity assessment of this compound would involve a reverse-phase HPLC setup. The method would be optimized to separate the main compound from any potential starting materials, byproducts, or degradation products. Key parameters to optimize include the column type (e.g., C18), mobile phase composition (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength (using a UV detector, likely in the range of 254-270 nm where the aromatic ring absorbs).

Table 3: Example HPLC Method for Purity Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

| Expected Retention Time | ~12.5 minutes |

Development of Bioanalytical Methods for In Vitro Studies

To quantify this compound in biological matrices from in vitro experiments (e.g., cell culture media, microsomal stability assays), a sensitive and selective bioanalytical method is required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity. The method development would involve:

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

LC Separation: A rapid HPLC method to separate the analyte from matrix components before it enters the mass spectrometer.

MS/MS Detection: Optimization of the mass spectrometer parameters, including the selection of precursor and product ions for the analyte and an internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity.

The method would then be validated according to established guidelines to ensure its accuracy, precision, linearity, and stability.

Table 4: Illustrative LC-MS/MS Parameters for Bioanalysis

Parameter Condition
Sample Preparation Protein precipitation with acetonitrile
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient of water and methanol with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition e.g., m/z 209.1 → 136.1 (hypothetical transition)

| Lower Limit of Quantification | Target of ≤ 1 ng/mL |

Future Research Directions and Potential Applications in Chemical Biology

Design of Next-Generation Analogs with Improved Biological Profiles

The phenoxyacetamide scaffold is a versatile starting point for the development of novel therapeutic agents. Research on various phenoxyacetamide derivatives has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Future research on 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide could focus on systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic properties.

Key strategies for designing next-generation analogs could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenoxy ring can modulate the electronic and steric properties of the molecule, potentially leading to improved target binding and biological activity. nih.govnih.gov

Modification of the Acetamide (B32628) Moiety: Altering the N,N-dimethylacetamide group could influence the compound's solubility, metabolic stability, and ability to cross biological membranes. Replacing the dimethylamine (B145610) with other cyclic or acyclic amines could be explored.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to improve drug-like properties. For instance, the ether linkage could be replaced with more stable alternatives to enhance metabolic resistance.

A quantitative structure-activity relationship (QSAR) study could be a valuable tool in guiding the design of these new analogs. crpsonline.comresearchgate.net By correlating structural features with biological activity, a QSAR model can help predict the potency of newly designed compounds, thereby streamlining the drug discovery process. crpsonline.com

Table 1: Potential Modifications for Analog Design

Molecular Scaffold Modification Strategy Potential Improvement
Phenyl Ring Introduction of electron-withdrawing or -donating groups Enhanced target affinity and selectivity
Acetamide Linker Variation of N-substituents Improved pharmacokinetic profile (ADME)

Use as a Chemical Probe for Investigating Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. acs.orgnih.gov Given the potential bioactivity of the phenoxyacetamide class, This compound could serve as a starting point for the development of a chemical probe to investigate specific biological pathways. The development of such a probe would require it to be potent, selective, and have a known mechanism of action. nih.gov

To be utilized as a chemical probe, the compound would likely need further modification. For example, the introduction of a "clickable" functional group, such as an azide (B81097) or alkyne, would allow for the attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry. scilit.com These tagged probes could then be used in a variety of applications, including:

Target Identification: Identifying the specific protein or proteins that the compound interacts with within a cell. nih.gov

Imaging: Visualizing the subcellular localization of the target protein.

Activity-Based Protein Profiling (ABPP): A chemical proteomics strategy that uses reactive probes to assess the functional state of enzymes. acs.org

The development of a selective probe from this scaffold could provide a valuable tool for dissecting complex cellular signaling pathways that may be implicated in diseases. nih.gov

Theoretical Insights into Novel Therapeutic Modalities

Computational and theoretical studies can provide significant insights into the potential therapeutic applications of a compound before extensive laboratory work is undertaken. For This compound , molecular modeling techniques could be employed to predict its binding affinity for various biological targets. nih.gov

Molecular Docking: This technique could be used to screen the compound against a library of protein structures to identify potential binding partners. nih.gov This could reveal unexpected therapeutic targets and suggest new disease indications.

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic interactions between the compound and its target protein, helping to elucidate the mechanism of action at an atomic level. nih.gov

Quantum Mechanical Methods: These methods can be used to develop non-empirical models of inhibitory activity, which can be particularly useful for predicting the binding affinity of inhibitors for challenging targets like protein-protein interactions. nih.gov

These theoretical approaches can guide the rational design of more potent and selective inhibitors and can help to prioritize which biological pathways to investigate experimentally. nih.govacs.org

Integration with Systems Biology Approaches

Systems biology offers a holistic approach to understanding complex biological systems by integrating multiple data types, or "-omics" data (e.g., genomics, proteomics, metabolomics). nih.govdiva-portal.org Future research on This compound could be significantly enhanced by integrating its study with systems biology approaches to identify novel therapeutic targets and biomarkers. nih.govnygen.ionih.gov

For instance, if the compound shows a particular phenotypic effect in cell-based assays, a multi-omics approach could be used to understand the underlying molecular changes. nygen.iopluto.bio Transcriptomic and proteomic analyses of cells treated with the compound could reveal which signaling pathways are being modulated. researchgate.net This information could then be used to:

Identify the primary molecular target of the compound.

Discover novel biomarkers to monitor the compound's activity in preclinical models.

Uncover potential mechanisms of drug resistance. drugtargetreview.com

By integrating data from various omics levels, researchers can build comprehensive models of the compound's effects on cellular networks, leading to a more complete understanding of its therapeutic potential. nygen.ionih.gov

Collaborative Research Opportunities and Interdisciplinary Studies

The successful development of a new therapeutic agent often requires a collaborative and interdisciplinary approach. nih.gov Research on This compound would benefit from collaborations between medicinal chemists, biologists, computational scientists, and clinicians.

Academia-Industry Partnerships: Collaborations between academic labs with expertise in a particular disease area and pharmaceutical companies with drug development capabilities can accelerate the translation of basic research into clinical applications. nih.gov

Open Science Initiatives: Sharing data and research tools through open science platforms can foster a more collaborative research environment and avoid duplication of effort.

Interdisciplinary Research Centers: Centers that bring together researchers from different disciplines, such as the Center for Neurodegenerative Disease and Therapeutics, can provide the necessary infrastructure and expertise to tackle the complex challenges of drug discovery for diseases like neurodegenerative disorders. rosalindfranklin.educsic.es

Case studies of successful collaborative drug discovery projects demonstrate the power of bringing together diverse expertise and resources to address unmet medical needs. collaborativedrug.comdrugdiscoverynews.comyoutube.comcollaborativedrug.com Such collaborative models will be crucial for fully exploring the potential of novel chemical entities like This compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols. For example, reacting 3-(aminomethyl)phenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) forms the intermediate 2-(3-(aminomethyl)phenoxy)acetyl chloride. Subsequent reaction with dimethylamine in anhydrous THF yields the target compound. Reaction temperature (<60°C) and solvent polarity significantly affect yield, as higher temperatures may degrade the aminomethyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%). Structural confirmation requires NMR (¹H/¹³C) and HRMS. For instance, the ¹H NMR spectrum should show a singlet at δ 2.9 ppm (N,N-dimethyl groups) and a triplet at δ 4.2 ppm (methylene adjacent to the acetamide) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store at -20°C in anhydrous DMSO or ethanol under nitrogen. Avoid aqueous buffers unless used immediately. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenoxy ring influence the compound’s reactivity in nucleophilic acyl substitution?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) at the para position increase electron density on the acetamide carbonyl, enhancing reactivity with nucleophiles like Grignard reagents. Computational studies (DFT at B3LYP/6-31G*) show a linear correlation between Hammett σ values and reaction rates .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability. Use metabolic profiling (LC-MS/MS) to identify major metabolites (e.g., N-demethylated products). Pair this with PK/PD modeling to adjust dosing regimens. For example, co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can improve in vivo efficacy .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets like NMDA receptors?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the NMDA receptor (PDB: 2A5T). Focus on hydrogen bonding between the acetamide carbonyl and Arg523 residues. MD simulations (GROMACS) over 100 ns can validate stability of the ligand-receptor complex .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact dissolution rates?

  • Methodological Answer : Use PXRD to identify polymorphs (Form I: sharp peaks at 2θ = 12.4°, 18.7°; Form II: 10.2°, 20.1°). Dissolution studies (USP Apparatus II, pH 7.4 buffer) show Form I has 30% faster release kinetics due to lower crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.